methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate
Description
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate is a synthetic organic compound featuring a quinoxaline core substituted with a hydroxy group at position 3 and a beta-alaninate methyl ester moiety. Quinoxalines are nitrogen-containing heterocycles known for their diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities. The beta-alaninate ester group enhances solubility and bioavailability, making this compound a candidate for drug discovery.
Properties
IUPAC Name |
methyl 3-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-20-12(18)6-7-14-13(19)16-8-11(17)15-9-4-2-3-5-10(9)16/h2-5H,6-8H2,1H3,(H,14,19)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJQYHUMCFYKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)N1CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method includes the reaction of quinoxalin-2(1H)-one with appropriate reagents under controlled conditions to introduce the hydroxy and carbonyl groups . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinoxalin-2(1H)-one derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with DNA synthesis in cancer cells, leading to cell death .
Comparison with Similar Compounds
Methyl N-[(2',4'-Difluoro-4-Hydroxy-5-Iodobiphenyl-3-yl)carbonyl]-beta-alaninate
- Structure : Features a biphenyl system with iodine, fluorine substituents, and a beta-alaninate methyl ester.
- Key Differences: The biphenyl system replaces the quinoxaline ring, altering electronic properties and steric bulk.
- Applications : Halogenated biphenyl derivatives are often explored in oncology and antimicrobial therapies due to their enhanced stability and membrane permeability.
Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate
- Structure : Contains a thiazole ring linked to a long aliphatic chain and a methyl ester.
- Key Differences: The thiazole ring (vs. quinoxaline) offers distinct electronic profiles and hydrogen-bonding capabilities. The aliphatic chain may confer flexibility, influencing interactions with hydrophobic enzyme pockets (e.g., HDAC inhibition).
- Bioactivity : Exhibits HDAC inhibitory activity with IC₅₀ values of 50 µM in U2OS cells, highlighting its cell-specific efficacy.
3-{[(2-Methylbutan-2-yl)amino]methyl}quinolin-2-ol
- Structure: Quinoline derivative with an amino-methyl substituent.
- Key Differences: Quinoline (one nitrogen atom) vs. quinoxaline (two nitrogen atoms) alters basicity and binding to biological targets. The 2-hydroxy group and tertiary amine side chain may enhance metal chelation or receptor interactions.
Comparative Analysis Table
Biological Activity
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.26 g/mol
The compound features a quinoxaline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound may involve several mechanisms:
- Antioxidant Activity : Quinoxaline derivatives often exhibit antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Effects : The quinoxaline scaffold is associated with antimicrobial activity against various pathogens, including bacteria and fungi.
- Cytotoxicity : Some studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
Antioxidant Activity
A study evaluating the antioxidant potential of related quinoxaline derivatives demonstrated significant radical scavenging activity. For instance, compounds were tested using the DPPH assay, showing IC50 values in the micromolar range. While specific data for this compound is limited, it can be inferred that it may share similar properties based on structural similarities .
Antimicrobial Activity
Research has shown that quinoxaline derivatives possess antimicrobial properties. For example, a related compound was found to inhibit Mycobacterium tuberculosis with an IC90 of 6.8 μM while exhibiting weak cytotoxicity towards human lung fibroblasts . This suggests that this compound may also have potential as an antimicrobial agent.
Cytotoxicity Studies
In vitro studies on similar compounds have indicated varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives showed GI50 values ranging from 10 to 100 μM against several tumor types. The specific cytotoxic profile of this compound remains to be fully elucidated but warrants further investigation.
Case Study 1: Antioxidant Potential
A recent study examined the antioxidant capabilities of a series of quinoxaline derivatives. The results indicated that these compounds could significantly reduce oxidative stress markers in cellular models. The study utilized assays such as the ABTS and DPPH tests to quantify antioxidant activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of quinoxaline derivatives against various bacterial strains. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could have similar efficacy due to its structural characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
